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Compound of Interest

Compound Name: 1-Chloro-1-nitropropane

Cat. No.: B165096

Introduction: 1-Chloro-1-nitropropane (CAS No. 600-25-9) is an organohalogen and nitro
compound with the molecular formula CsHsCINO:2.[1] As a functionalized alkane, its structural
elucidation and purity assessment rely heavily on modern spectroscopic techniques, including
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass
Spectrometry (MS). This guide provides a comprehensive overview of the available and
predicted spectroscopic data for 1-chloro-1-nitropropane, alongside detailed experimental
protocols relevant to its analysis. This document is intended for researchers and scientists in
organic synthesis and drug development.

Spectroscopic Data Summary

The following sections summarize the core spectroscopic data for 1-chloro-1-nitropropane.
While experimental spectra are referenced in databases, specific peak assignments are not
always publicly available. Therefore, where explicit experimental data is unavailable, predicted
values based on established spectroscopic principles and data from analogous compounds are
provided and noted as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a
molecule. For 1-chloro-1-nitropropane (CHsCH2CH(CI)NO2), three distinct proton and carbon
environments are expected.
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Table 1: *H NMR Data for 1-Chloro-1-nitropropane (Note: Specific experimental data is not
readily available. Values are predicted based on the effects of chloro- and nitro- functional

groups.)

Chemical Shift Coupling
Labeled . .
(5, ppm) Multiplicity Constant (J, Integration
Proton . .
(Predicted) Hz) (Predicted)
Hc (-CHs) ~1.1 Triplet (1) ~7.4 3H
Hb (-CHz-) ~2.2 Multiplet (m) - 2H
Ha (-CH(CI)NO2) ~5.5-6.0 Triplet (t) ~7.2 1H

Prediction Rationale: The methine proton (Ha) is attached to a carbon bearing two strongly
electron-withdrawing groups (Cl and NO2), causing a significant downfield shift. The methylene
protons (Hb) are adjacent to this deshielded center, and the terminal methyl protons (Hc) are
the most shielded, appearing furthest upfield.[2][3]

Table 2: 13C NMR Data for 1-Chloro-1-nitropropane (Note: Specific experimental data is not
readily available. Values are predicted based on established chemical shift ranges.)

Labeled Carbon Chemical Shift (6, ppm) (Predicted)
CHs (C3) ~10-15

-CHaz- (C2) ~25-35

-CH(CI)NO2 (C1) ~85 - 100

Prediction Rationale: The carbon atom (C1) bonded to both chlorine and the nitro group is
heavily deshielded and is expected to appear significantly downfield.[1] General chemical shift
tables suggest carbons attached to a chlorine atom appear in the 30-60 ppm range, while
those attached to a nitro group appear in the 60-90 ppm range; the cumulative effect places
this carbon further downfield.[4] The remaining alkyl carbons appear in their typical upfield

regions.[5]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 1-chloro-1-nitropropane is dominated by strong absorptions from the nitro (NOz) group.

Table 3: Principal IR Absorption Bands for 1-Chloro-1-nitropropane

Wavenumber (cm~?) Intensity Assignment

~2980 - 2880 Medium C-H (sp?3) Stretching

~1565 Strong NO2 Asymmetric Stretching
~1380 Strong NO2z Symmetric Stretching
~1465 Medium C-H Bending

~800 - 600 Medium-Strong C-Cl Stretching

Data Interpretation: The most characteristic peaks are the strong asymmetric and symmetric
stretches of the nitro group, which are definitive for nitroalkanes.[6][7] The presence of a
carbon-chlorine bond is indicated by a band in the lower wavenumber "fingerprint” region.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule. The molecular weight of 1-chloro-1-nitropropane is 123.54 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for 1-Chloro-1-nitropropane (Note: Experimental
mass spectrum for this specific isomer is not readily available. Fragmentation is predicted
based on molecular structure.)
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miz lon (Predicted) Notes

Molecular ion (M*"). The two
peaks appear in an

1237125 [CH3CH2CH(CI)NO2]* approximate 3:1 intensity ratio
due to the natural abundance

of 35Cl and 3/Cl isotopes.

88 [M-CIJ* Loss of a chlorine radical.

Loss of a nitro group radical.
77179 [M - NO2]* The isotopic pattern for
chlorine remains.

46 [NO2]* Nitro group fragment.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 1-chloro-
1-nitropropane.

NMR Spectroscopy Protocol
e Sample Preparation:
o Accurately weigh approximately 10-20 mg of 1-chloro-1-nitropropane.

o Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCI3) in a
clean, dry vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as
an internal standard (0.0 ppm).

o Transfer the solution to a 5 mm NMR tube.
e Instrument Setup:
o The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

o The sample is inserted into the magnet, and the field is locked onto the deuterium signal of
the solvent.
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o The magnetic field is shimmed to achieve optimal homogeneity, ensuring sharp,
symmetrical peaks.

e 1H NMR Acquisition:

o Acquire the spectrum at a probe temperature of 298 K.

o A standard pulse program for proton NMR is used.

o Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
e 13C NMR Acquisition:

o A standard proton-decoupled pulse program is used to provide a spectrum with single
lines for each unique carbon atom.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer acquisition time are required.

» Data Processing:

[e]

The acquired Free Induction Decay (FID) is Fourier transformed.

o

The resulting spectrum is phase-corrected and baseline-corrected.

[¢]

The chemical shifts are referenced to the TMS signal at 0.0 ppm.

o

For *H NMR, the peaks are integrated to determine the relative ratios of protons.

FTIR Spectroscopy Protocol

o Sample Preparation (Neat Liquid):
o As 1-chloro-1-nitropropane is a liquid, a simple thin-film method is effective.[1]

o Place one drop of the neat liquid sample onto the surface of a polished salt plate (e.g.,
NaCl or KBr).

o Place a second salt plate on top, gently spreading the liquid into a thin, uniform film.
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e Instrument Setup:
o The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.

o Abackground spectrum of the empty sample compartment is collected to subtract signals
from atmospheric CO2 and water vapor.

o Data Acquisition:
o Place the prepared salt plate assembly into the sample holder in the spectrometer.

o Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000 cm~* to
400 cm~* with a resolution of 4 cm™2.

» Data Processing:

o The resulting spectrum is displayed in terms of percent transmittance versus wavenumber
(cm™2).

o Major absorption bands are identified and their wavenumbers recorded.

Mass Spectrometry Protocol (Electron lonization)

e Sample Introduction:

o For a volatile liquid like 1-chloro-1-nitropropane, direct injection via a heated probe or,
more commonly, introduction through a Gas Chromatography (GC) system (GC-MS) is
used.

o For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or
ethyl acetate) is prepared.

o Asmall volume (e.g., 1 L) is injected into the GC, which separates the compound from
the solvent and any impurities before it enters the mass spectrometer.

e lonization:
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o The sample molecules are bombarded with a high-energy electron beam (typically 70 eV)
in the ion source. This process, known as Electron lonization (El), creates a positively
charged molecular ion (M*") and various fragment ions.

e Mass Analysis:

o The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which
separates them based on their mass-to-charge (m/z) ratio.

o Detection and Data Processing:
o An electron multiplier detects the ions.

o The instrument software generates a mass spectrum, which is a plot of relative ion
abundance versus m/z.

o The molecular ion peak and major fragment peaks are identified.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-chloro-1-nitropropane.
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Caption: General workflow for spectroscopic analysis from sample to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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